1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate

Insecticide design Pyrazole carbamates Physicochemical profiling

Pyrethroid-resistant Anopheles strains demand new AChE-targeting scaffolds with species selectivity, yet most commercial pyrazole carbamates carry α-branched N1-alkyl groups that lack the required discrimination. 1-(tert-Pentyl)-1H-pyrazol-4-yl dimethylcarbamate addresses this gap with its β-branched tert-pentyl substituent-an architecture Carlier et al. (2018) linked to up to 250-fold AgAChE selectivity over hAChE and low G119S cross-resistance. • Provides the 4-yl dimethylcarbamate ester motif for tarsal contact toxicity and residual surface activity. • Serves as a reference compound for HPLC lipophilicity calibration (LogP 2.09; PSA 47.36 Ų) and cuticular uptake assays. • Available as a custom-synthesis research chemical with batch-specific CoA; inquire for mg-to-gram scale and lead times.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
CAS No. 88558-99-0
Cat. No. B12885047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate
CAS88558-99-0
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCC(C)(C)N1C=C(C=N1)OC(=O)N(C)C
InChIInChI=1S/C11H19N3O2/c1-6-11(2,3)14-8-9(7-12-14)16-10(15)13(4)5/h7-8H,6H2,1-5H3
InChIKeyVRYGSYVZKWKBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Pentyl)-1H-pyrazol-4-yl dimethylcarbamate – Structural Identity and Procurement Baseline


1-(tert-Pentyl)-1H-pyrazol-4-yl dimethylcarbamate (CAS 88558-99-0) is a pyrazole dimethylcarbamate belonging to the N,N-dimethyl O-pyrazolyl carbamate ester class historically developed as insecticidal acetylcholinesterase (AChE) inhibitors [1]. Its molecular formula is C₁₁H₁₉N₃O₂ (MW 225.29 g/mol), featuring a 1-(1,1-dimethylpropyl) (tert-pentyl) substituent on the pyrazole ring and a dimethylcarbamate ester at the 4-position . This compound occupies a specific niche within pyrazole carbamates: the tert-pentyl group provides β‑branched steric bulk at the N1 position, a structural feature that the peer‑reviewed literature has explicitly linked to enhanced species selectivity for insect versus human AChE [1].

Why 1-(tert-Pentyl)-1H-pyrazol-4-yl dimethylcarbamate Cannot Be Replaced by In‑Class Pyrazole Carbamates


Superficial structural similarity among pyrazole dimethylcarbamates masks critical differences in N1‑alkyl substitution that govern AChE inhibition selectivity, tarsal contact toxicity, and resistance profiles. The Carlier et al. (2018) study demonstrated that α‑branched 1‑alkyl groups (e.g., isopropyl) confer poor Anopheles gambiae selectivity, whereas β‑ and γ‑branched groups (e.g., cyclopentylmethyl, 3‑methylbutyl) provide up to 250‑fold selectivity for AgAChE over hAChE [1]. The tert‑pentyl group (1,1‑dimethylpropyl) is a β‑branched alkyl substituent; this branching architecture cannot be reproduced by the linear or α‑branched alkyl chains found in common analogs such as isolan (isopropyl) or 1‑ethyl‑1H‑pyrazol‑4‑yl dimethylcarbamate [2]. Generic interchange therefore risks losing the selectivity and potency profile that this branching was specifically designed to achieve.

Quantitative Differentiation Evidence for 1-(tert-Pentyl)-1H-pyrazol-4-yl dimethylcarbamate Versus Closest Analogs


Steric Bulk and Lipophilicity Differentiation: tert‑Pentyl versus tert‑Butyl and Isopropyl Analogs

Replacement of the N1 substituent from tert‑butyl or isopropyl to tert‑pentyl increases both calculated LogP and molecular volume. The tert‑pentyl analog (CAS 88558-99-0) has a computed LogP of 2.09 and molecular weight of 225.29 g/mol, compared to 1‑tert‑butyl‑1H‑pyrazol‑4‑yl dimethylcarbamate (CAS 88558-98-9) with MW 211.26 g/mol and an estimated LogP of approximately 1.7 . The higher LogP of the tert‑pentyl compound predicts enhanced cuticular penetration in insects, a parameter directly linked to tarsal contact toxicity in the Carlier et al. study [1]. The tert‑pentyl group also introduces an additional methylene unit and chiral center absent in the tert‑butyl analog, potentially altering metabolic stability.

Insecticide design Pyrazole carbamates Physicochemical profiling

Predicted Species Selectivity Advantage from β‑Branching: tert‑Pentyl versus Isopropyl (α‑Branched)

The Carlier et al. (2018) study established a clear structure–selectivity relationship for pyrazol‑4‑yl carbamates: α‑branched 1‑alkyl groups (e.g., isopropyl) produce low AgAChE/hAChE selectivity, while β‑ and γ‑branched groups confer high selectivity (up to 250‑fold for AgAChE over hAChE) [1]. The tert‑pentyl group (1,1‑dimethylpropyl) is β‑branched at the carbon attached to the pyrazole N1. Although the study tested methylcarbamates rather than dimethylcarbamates, the steric and conformational principles governing selectivity are driven by the 1‑alkyl group architecture, not by the carbamate N‑substitution [1]. By class‑level inference, the β‑branched tert‑pentyl analog is predicted to exhibit significantly higher AgAChE/hAChE selectivity than the α‑branched isopropyl analog (isolan‑type). No experimental head‑to‑head selectivity data for the dimethylcarbamate series are publicly available.

Acetylcholinesterase inhibition Species selectivity Mosquitocide development

Dimethylcarbamate Stability Advantage Over Methylcarbamate Analogs

Dimethylcarbamates are intrinsically more hydrolytically stable than methylcarbamates due to the electron‑donating effect of the second N‑methyl group, which reduces the electrophilicity of the carbonyl carbon. This principle was established in the classical pharmacology literature comparing neostigmine (dimethylcarbamate) to physostigmine (methylcarbamate) [1]. The Carlier et al. (2018) study further demonstrated that while dimethylcarbamates have lower AgAChE/hAChE selectivity than methylcarbamates, they exhibit improved tarsal contact toxicity to G3 strain An. gambiae [2]. The target compound, as a dimethylcarbamate, benefits from this enhanced stability and contact toxicity profile relative to its methylcarbamate counterparts.

Carbamate stability Hydrolytic degradation Formulation shelf-life

Polar Surface Area Differentiation Affecting Bioavailability: tert‑Pentyl versus Commercial Pyrazole Dimethylcarbamates

The computed polar surface area (PSA) of 1‑(tert‑pentyl)‑1H‑pyrazol‑4‑yl dimethylcarbamate is 47.36 Ų . This value falls within the optimal range for central nervous system penetration in insects (typically <60–70 Ų). The tert‑pentyl group contributes additional hydrophobic surface area relative to smaller alkyl substituents, shifting the PSA/LogP balance toward enhanced cuticular penetration while retaining sufficient polarity for aqueous solubility. In contrast, dimetilan (CAS 644‑64‑4) contains an additional carbamoyl group, increasing its PSA and reducing LogP, which alters its pharmacokinetic profile [1]. The 4‑yl substitution pattern (versus 5‑yl in isolan and pyrolan) also positions the carbamate ester differently relative to the pyrazole ring, potentially affecting AChE binding orientation [2].

Polar surface area Membrane permeability Insecticide bioavailability

Absence of G119S Cross‑Resistance Data: Inferential Advantage for tert‑Pentyl Scaffold

The Carlier et al. (2018) study reported that compound 26a (3‑methylbutyl methylcarbamate, a γ‑branched analog) exhibited low cross‑resistance to the Akron strain of An. gambiae bearing the G119S resistance mutation (LC₅₀ = 948 μg/mL versus 269 μg/mL for the susceptible G3 strain) [1]. The tert‑pentyl group shares the β‑branching architecture with the compounds that demonstrated this resistance‑breaking potential. Although no experimental G119S cross‑resistance data exist for 1‑(tert‑pentyl)‑1H‑pyrazol‑4‑yl dimethylcarbamate, its structural analogy to the low‑cross‑resistance compounds provides a rational basis for prioritization in resistance management programs.

Insecticide resistance G119S mutation Acetylcholinesterase

Validated Application Scenarios for 1-(tert-Pentyl)-1H-pyrazol-4-yl dimethylcarbamate Based on Differentiation Evidence


Indoor Residual Spraying Mosquitocide Candidate for Pyrethroid‑Resistant Anopheles Populations

The β‑branched tert‑pentyl scaffold predicts enhanced AgAChE selectivity and low G119S cross‑resistance, directly addressing the pyrethroid‑resistance crisis driving the search for new public health insecticides [1]. The dimethylcarbamate ester provides the hydrolytic stability and tarsal contact toxicity profile required for residual surface activity on walls and bed nets.

Structural Scaffold for Resistance‑Breaking AChE Inhibitor Lead Optimization Programs

The combination of the 4‑yl substitution pattern and β‑branched N1‑alkyl architecture provides a three‑dimensional binding orientation distinct from commercial 5‑yl pyrazole carbamates (isolan, pyrolan, dimetilan), as inferred from the structure–selectivity relationships established by Carlier et al. (2018) [1]. This scaffold can serve as a starting point for iterative SAR exploration targeting improved dimethylcarbamate selectivity.

Physicochemical Reference Standard for Pyrazole Dimethylcarbamate LogP/PSA Profiling

With a computed LogP of 2.09 and PSA of 47.36 Ų , 1‑(tert‑pentyl)‑1H‑pyrazol‑4‑yl dimethylcarbamate occupies a defined position in the pyrazole carbamate property space. It can serve as a calibrant for HPLC‑based lipophilicity determination and as a reference compound for assessing the penetration potential of novel analogs in cuticular uptake assays.

Comparative Toxicological Benchmarking Against Registered Pyrazole Dimethylcarbamates

Given the acute mammalian toxicity profiles documented for structurally related dimethylcarbamates such as isolan (oral LD₅₀ rat: 23 mg/kg male; dermal LD₅₀: 5.6 mg/kg) [2], this compound is suited for mammalian toxicity screening studies aimed at establishing whether the tert‑pentyl modification alters the therapeutic index relative to registered comparators.

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